3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone
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Overview
Description
3-(1,3-Dioxan-2-Yl)-2’-Ethoxypropiophenone is an organic compound that features a 1,3-dioxane ring attached to a propiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxan-2-Yl)-2’-Ethoxypropiophenone typically involves the acetalization of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. Common catalysts include toluenesulfonic acid or Lewis acids such as zirconium tetrachloride . The reaction is usually carried out under reflux conditions in toluene, with continuous removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxan-2-Yl)-2’-Ethoxypropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation with nickel or rhodium catalysts.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring, using reagents such as organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with nickel or rhodium catalysts.
Substitution: Organolithium reagents like n-butyllithium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(1,3-Dioxan-2-Yl)-2’-Ethoxypropiophenone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of protected aldehydes and ketones.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxan-2-Yl)-2’-Ethoxypropiophenone involves its ability to act as a protecting group for carbonyl compounds. The 1,3-dioxane ring provides stability against nucleophiles and bases, making it useful in various synthetic applications . The compound can also participate in radical chain processes, enabling site-specific additions to imines .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: A simpler analog with similar protective properties.
1,3-Dioxolane: Another cyclic acetal used for protecting carbonyl groups.
1,3,5-Tris(1,3-dioxan-2-yl)-benzene: A more complex derivative with multiple dioxane rings.
Uniqueness
3-(1,3-Dioxan-2-Yl)-2’-Ethoxypropiophenone is unique due to its combination of a 1,3-dioxane ring with an ethoxypropiophenone backbone, providing distinct reactivity and stability characteristics that are advantageous in synthetic chemistry and material science.
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(2-ethoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-2-17-14-7-4-3-6-12(14)13(16)8-9-15-18-10-5-11-19-15/h3-4,6-7,15H,2,5,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLWEUAGGJMOBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)CCC2OCCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645998 |
Source
|
Record name | 3-(1,3-Dioxan-2-yl)-1-(2-ethoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884504-33-0 |
Source
|
Record name | 3-(1,3-Dioxan-2-yl)-1-(2-ethoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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